molecular formula C6H5ClN2O3 B1323517 2-Chloro-3-methoxy-5-nitropyridine CAS No. 75711-00-1

2-Chloro-3-methoxy-5-nitropyridine

Cat. No. B1323517
CAS RN: 75711-00-1
M. Wt: 188.57 g/mol
InChI Key: XXGPBLSIXOYNEM-UHFFFAOYSA-N
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Description

The compound of interest, 2-Chloro-3-methoxy-5-nitropyridine, is a chlorinated, methoxylated, and nitrated derivative of pyridine. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their varied chemical reactivity and structural motifs .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and oxidation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through a sequence of substitution, oxidation, nitration, and ammoniation steps . Similarly, 2-amino-3-nitropyridine-6-methoxy was prepared from 2,6-dichloropyridine by a combination of substitution, nitration, ammoniation, and oxidation, achieving an overall yield of 60.6% . These methods highlight the complexity and the careful control of reaction conditions required to synthesize specific nitropyridine derivatives.

Molecular Structure Analysis

X-ray crystallography, IR, NMR, and electronic spectroscopy are common techniques used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize molecular structures and predict NMR chemical shifts, as seen in the study of 2-chloro-4-nitropyridine and its derivatives .

Chemical Reactions Analysis

The reactivity of nitropyridine compounds can be influenced by the presence of substituents on the pyridine ring. For instance, 4-chloro-5-methoxy-2-nitropyridazin-3-ones demonstrated excellent nitro group transfer potentiality in the N-nitration of secondary amines . The nitration of 3-chloro-5-methoxypyridine N-oxide resulted in the formation of 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under mononitration conditions, while more drastic conditions led to the formation of 3-chloro-5-methoxy-2,6-dinitropyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are characterized by their absorption and fluorescence spectra, as well as their reactivity and stability. The absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The stability and charge delocalization of molecules like 2-chloro-4-nitropyridine were studied using natural bond orbital (NBO) analysis, and their reactivity was investigated through HOMO-LUMO energies and global descriptors . Hyperpolarizability values were also calculated to assess the nonlinear optical properties of these compounds .

Scientific Research Applications

Application 1: Synthesis of Nitropyridines

  • Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Results or Outcomes: This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Application 2: Methoxybenzylation of Hydroxy Groups

  • Methods of Application: 2-Chloro-3-methoxy-5-nitropyridine reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions .
  • Results or Outcomes: This method provides an efficient way to produce PMB ethers from various types of hydroxy groups .

Application 3: Suzuki and Negishi Couplings

  • Results or Outcomes: The outcomes of these reactions are not detailed in the source .

Application 4: Preparation of 2-chloro-5-nitropyridine

  • Summary of the Application: 2-Chloro-3-methoxy-5-nitropyridine is used in the preparation of 2-chloro-5-nitropyridine, which is an important intermediate in agricultural chemicals and the medicine industry .
  • Methods of Application: The method involves three steps: nitration, hydrolysis, and chlorination. The nitration process uses nitrosonitric acid as a nitrating agent. The reaction process produces few byproducts, and the overall yield is high .
  • Results or Outcomes: The preparation of 2-chloro-5-nitropyridine has crucial significance due to its role as an important intermediate in various industries .

Application 5: Synthesis of Pyrrolopyridones

  • Summary of the Application: 2-Chloro-3-methoxy-5-nitropyridine is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors .
  • Results or Outcomes: The outcomes of these reactions are not detailed in the source .

Application 6: Biological Material or Organic Compound for Life Science Research

  • Summary of the Application: 2-Chloro-3-methoxy-5-nitropyridine can be used as a biological material or organic compound for life science related research .
  • Results or Outcomes: The outcomes of these applications are not detailed in the source .

Safety And Hazards

The compound is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-3-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGPBLSIXOYNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634325
Record name 2-Chloro-3-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxy-5-nitropyridine

CAS RN

75711-00-1
Record name 2-Chloro-3-methoxy-5-nitropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxy-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methoxy-5-nitropyridine
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Synthesis routes and methods

Procedure details

3-Methoxy-5-nitro-2-pyridone (5.7 g, 0.034 mole) was added to a combination of phosphorus pentachloride (5.0 g) and phosphorus oxychloride (40 ml); the reaction mixture was refluxed for 2.5 hours, cooled, poured over ice/water (300 ml) and stirred for 30 minutes. The resulting solid was collected by filtration, washed with water and air dried; yield, 1.72 g (27 percent), m.p. 40° to 41° C.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… The yellow solution was stirred for 30 min at room temperature then a solution of 2-chloro-3-methoxy-5-nitropyridine 5 (10.75 g, 57 mmol) in DMF (30 mL) was added dropwise at 5 C. …
Number of citations: 29 www.sciencedirect.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… POCl3/PCl5 gives 2-chloro-3-methoxy5-nitropyridine 17.12 … 2-Chloro-3-methoxy-5-nitropyridine 1712 3-Methoxy-5-… g (79%) of 2-chloro-3-methoxy-5-nitropyridine 17 as an oil, which …
Number of citations: 2 books.google.com
I Kuriwaki, M Kameda, K Iikubo, H Hisamichi… - Bioorganic & Medicinal …, 2022 - Elsevier
… To a mixture of 2-chloro-3-methoxy-5-nitropyridine (21a, 377 mg, 2.00 mmol) and DIPEA (510 µL, 2.98 mmol) in 1,4-dioxane (10.0 mL) was added 1-methyl-4-(piperidin-4-yl)piperazine (…
Number of citations: 5 www.sciencedirect.com

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